(2,4-Dichlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone
Overview
Description
(2,4-Dichlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone is a compound that features a dichlorophenyl group and an imidazo[1,2-a]pyridine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is known for its biological activity, making this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the dichlorophenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a two-step one-pot synthesis can be employed, where the initial step involves the formation of an intermediate, which then undergoes cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the dichlorophenyl ring .
Scientific Research Applications
(2,4-Dichlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for drug development and other biological studies.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
- Imidazo[1,2-a]pyridine-3-carboxylic acid
- Imidazo[1,2-a]pyridine-3-amine
- Imidazo[1,2-a]pyridine-3-thiol
Uniqueness
What sets (2,4-Dichlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone apart is the presence of the dichlorophenyl group, which can significantly influence its chemical and biological properties. This unique structure can lead to distinct interactions with molecular targets and potentially novel applications .
Properties
IUPAC Name |
(2,4-dichlorophenyl)-imidazo[1,2-a]pyridin-3-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-9-4-5-10(11(16)7-9)14(19)12-8-17-13-3-1-2-6-18(12)13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICBSWGOOWCBJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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